alpha-CEHC glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears in human urine after vitamin E supplementation and is a major urinary metabolite of alpha-tocopherol . It plays a significant role in the metabolism and excretion of vitamin E in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-CEHC glucuronide is synthesized through the glucuronidation of alpha-CEHC, which is a metabolite of alpha-tocopherol. The glucuronidation process involves the addition of glucuronic acid to alpha-CEHC, facilitated by the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver and enhances the solubility of alpha-CEHC, allowing for its excretion in urine .
Industrial Production Methods
the glucuronidation process can be replicated in vitro using liver microsomes or recombinant enzymes to study the compound’s properties and behavior .
Chemical Reactions Analysis
Types of Reactions
Alpha-CEHC glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to alpha-CEHC, increasing its water solubility and facilitating its excretion .
Common Reagents and Conditions
The glucuronidation reaction requires the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. This reaction typically occurs under physiological conditions in the liver .
Major Products Formed
The primary product formed from the glucuronidation of alpha-CEHC is this compound. This compound is then excreted in the urine, representing a major pathway for the elimination of vitamin E metabolites from the body .
Scientific Research Applications
Alpha-CEHC glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used to study the metabolism and excretion of vitamin E and its derivatives.
Biology: Researchers investigate its role in the body’s antioxidant defense system and its impact on cellular health.
Medicine: this compound serves as a biomarker for vitamin E intake and metabolism, aiding in the assessment of nutritional status and the diagnosis of related deficiencies.
Industry: While not widely used in industrial applications, it is studied for its potential role in developing supplements and pharmaceuticals related to vitamin E metabolism
Mechanism of Action
Alpha-CEHC glucuronide exerts its effects primarily through its role in the metabolism and excretion of vitamin E. The glucuronidation process enhances the solubility of alpha-CEHC, allowing it to be efficiently excreted in the urine. This mechanism helps regulate the levels of vitamin E and its metabolites in the body, ensuring proper antioxidant function and cellular health .
Comparison with Similar Compounds
Alpha-CEHC glucuronide can be compared with other similar compounds, such as gamma-CEHC glucuronide and alpha-CEHC sulfate. These compounds are also metabolites of vitamin E and undergo similar metabolic processes:
Gamma-CEHC glucuronide: Another glucuronide conjugate of a vitamin E metabolite, involved in the excretion of gamma-tocopherol.
Alpha-CEHC sulfate: A sulfate conjugate of alpha-CEHC, representing an alternative pathway for the excretion of vitamin E metabolites
This compound is unique in its specific role in the metabolism and excretion of alpha-tocopherol, highlighting its importance in maintaining vitamin E homeostasis in the body.
Properties
CAS No. |
477200-36-5 |
---|---|
Molecular Formula |
C22H30O10 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-(2-carboxyethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-9-10(2)18-12(5-7-22(4,32-18)8-6-13(23)24)11(3)17(9)30-21-16(27)14(25)15(26)19(31-21)20(28)29/h14-16,19,21,25-27H,5-8H2,1-4H3,(H,23,24)(H,28,29)/t14-,15-,16+,19-,21+,22-/m0/s1 |
InChI Key |
MWDYOFPRWKTECC-XOIOWARXSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC(=O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC(=O)O)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.